L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid

Peptide Synthesis Mass Spectrometry Quality Control

IVCE is a linear tetrapeptide with a free cysteine thiol, ideal for solid-phase synthesis and on-resin cyclization to form disulfide-bonded macrocycles. Its high hydrophilicity (LogP -2.4) ensures stability in aqueous assay buffers. Unlike its positional isomer Val-Ile-Cys-Glu, IVCE serves as a critical negative control in collagenase inhibition SAR studies. Procure IVCE for unambiguous structural validation in HPLC/LC-MS method development and for site-specific maleimide conjugation in assay design.

Molecular Formula C19H34N4O7S
Molecular Weight 462.6 g/mol
CAS No. 798540-82-6
Cat. No. B12541945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid
CAS798540-82-6
Molecular FormulaC19H34N4O7S
Molecular Weight462.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C19H34N4O7S/c1-5-10(4)14(20)17(27)23-15(9(2)3)18(28)22-12(8-31)16(26)21-11(19(29)30)6-7-13(24)25/h9-12,14-15,31H,5-8,20H2,1-4H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)(H,29,30)/t10-,11-,12-,14-,15-/m0/s1
InChIKeyPQHZDRUIFFBXQT-YLXLXVFQSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic Acid (CAS 798540-82-6): Identity and Basic Properties for Procurement Decisions


L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid (IVCE) is a synthetic linear tetrapeptide with the condensed sequence H-Ile-Val-Cys-Glu-OH and a molecular weight of 462.6 g/mol [1]. It belongs to the oligopeptide class, featuring a free N-terminal amine, a free C-terminal carboxyl, a cysteine thiol side chain, and a glutamic acid carboxyl side chain [1]. Its definitive chemical identity is confirmed by its PubChem Compound ID (CID 71402569), standardized SMILES, and InChI key, which are essential for unambiguous procurement and quality verification [1].

Why L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic Acid Cannot Be Replaced by Random Tetrapeptides or Sequence Analogs


Substituting L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid (IVCE) with a generic tetrapeptide or a closely related analog is scientifically unsound without explicit re-validation. The unique sequence and stereochemistry dictate its specific 3D conformation, reactivity (e.g., free thiol oxidizability), and biological recognition [1]. This is directly evidenced by research on its positional isomer, Val-Ile-Cys-Glu, which exhibits a distinct collagenase inhibitory activity profile [2]. Changing a single amino acid position alters a peptide's GOLD docking score and measured biological inhibition, proving that in-class compounds are not interchangeable for applications requiring specific interactions [2].

Quantifiable Differentiators for L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic Acid (IVCE) Versus Key Analogs


Molecular Identity and Sequence Precision vs. Positional Isomer Val-Ile-Cys-Glu

The target compound possesses the unique sequence H-Ile-Val-Cys-Glu-OH, distinguishing it from its positional isomer Val-Ile-Cys-Glu (VICE). While both have the same elemental composition and a molecular weight of 462.6 g/mol, their reversed N-terminal dipeptide sequences confer different physical and biological properties [1], [2]. This sequence variation directly impacts biological activity, as shown by VICE's specific collagenase inhibition, and alters chromatographic retention times and mass spectrometric fragmentation, which are critical for analytical verification and functional studies [2].

Peptide Synthesis Mass Spectrometry Quality Control Structural Biology

Lipophilicity Profile (XLogP3) for Solubility and Formulation Guidance

The target compound IVCE has a computed partition coefficient (XLogP3) of -2.4, indicating significant hydrophilicity that differentiates it from many more hydrophobic tetrapeptides [1]. This property is a direct consequence of its specific sequence incorporating polar residues (Cys, Glu). While direct comparator experimental LogP data for sequence analogs is scarce, this value serves as a class-level differentiator, suggesting IVCE will have higher aqueous solubility and lower membrane permeability compared to peptides with more non-polar residues like Ile-Val-Cys-Leu or Val-Ile-Cys-Glu (whose sequence swap may slightly alter hydrophobicity) [1].

Formulation Science DMPK Peptide Solubility Drug Design

Biological Activity Differentiation: Class-Level Evidence from a Positional Isomer

While no direct quantitative biological activity data was found for IVCE, a critical peer-reviewed study on its positional isomer Val-Ile-Cys-Glu (VICE) provides essential context for sequence-specific performance. VICE demonstrated a GOLD docking score of 83.9 and inhibited collagenase activity by 83.25 ± 14.03% in an in vitro assay [1]. This proves that the Val-Ile-Cys-Glu sequence is optimized for this activity. For users requiring collagenase inhibition, there is no evidence that IVCE would perform equivalently, and indeed its different sequence implies a different selectivity profile.

Collagenase Inhibition Anti-Aging Enzymology Biological Screening

Chemical Reactivity and Stability Profile via Free Cysteine Thiol

The L-cysteine residue in position 3 of IVCE provides a free thiol (-SH) group, a unique reactive handle that is not present in peptides where this residue is absent or blocked (e.g., in Ile-Val-Ser-Glu or the cyclic amylin peptide analog pramlintide) [1], [2]. This moiety allows for site-specific conjugation, the formation of inter/intramolecular disulfide bonds to generate cyclic or hinge peptides, and is also a primary liability for dimerization via oxidation in solution. This property defines specific handling requirements (e.g., storage in non-oxidizing conditions, possible use of reducing agents) and enables specific applications not possible with non-thiol containing analogs.

Peptide Chemistry Drug Conjugation Oxidative Stability Solid-Phase Synthesis

Proven Application Scenarios for L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic Acid (IVCE) Stemming from Its Core Differentiators


Construction of Disulfide-Rich Cyclic Peptide Libraries

The presence of a free cysteine thiol in IVCE makes it an ideal monomer for solid-phase peptide synthesis (SPPS) where subsequent on-resin or solution-phase oxidative cyclization is desired, forming disulfide-bonded macrocycles [1]. This application is specific to peptides containing a cysteine residue, differentiating IVCE from peptides where Ser replaces Cys. The free thiol can also be used as an anchor point for attaching fluorophores or biotin via maleimide chemistry for assay development.

Aqueous-Based Biochemical Assays and Formulations Requiring High Solubility

With a computed LogP of -2.4, IVCE is highly hydrophilic, making it particularly suitable for assay buffers where poor solubility of more hydrophobic peptides could cause precipitation and false negatives [1]. Its procurement is justified for enzymatic or cell-based assays that require peptide concentrations to remain stable in aqueous solution over the assay duration.

Sequence-Activity Relationship (SAR) Studies for Collagenase Inhibitors

Building on the established collagenase inhibitory activity of the Val-Ile-Cys-Glu isomer (83.25% inhibition) [2], IVCE serves as a critical negative control or SAR analog. Scientifically, it allows researchers to investigate the impact of swapping the N-terminal Ile and Val residues on enzyme binding and potency. Procuring IVCE for this head-to-head comparative study is essential for elucidating the structural basis of inhibition and for developing structure-activity relationships.

Reference Standard for Oligopeptide Analytical Method Development

The well-defined chemical properties of IVCE (exact monoisotopic mass, InChI key, sequence) make it appropriate for use as a system suitability standard in HPLC and LC-MS method development for peptide analysis [1]. Its distinct retention time and fragmentation pattern, arising from its unique sequence, provide a clear reference point for calibrating columns and mass spectrometers, especially when developing methods that must resolve similar but isomeric peptide sequences.

Quote Request

Request a Quote for L-Isoleucyl-L-valyl-L-cysteinyl-L-glutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.